molecular formula C19H16N4O3S B2585711 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034506-27-7

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2585711
CAS No.: 2034506-27-7
M. Wt: 380.42
InChI Key: CCIKBPXDPCVPNC-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3-benzotriazin-4(3H)-one with naphthalene-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction can be further studied using molecular modeling and dynamic studies to understand the precise binding modes and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinone derivatives and naphthalene sulfonamides, such as:

Uniqueness

What sets N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide apart is its combined structural features, which provide a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19-16-9-3-4-10-17(16)21-22-23(19)13-12-20-27(25,26)18-11-5-7-14-6-1-2-8-15(14)18/h1-11,20H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKBPXDPCVPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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